molecular formula C42H32Cl2N2O4Pt2 B589507 (Pt(Mpbba)Cl)2 CAS No. 151306-13-7

(Pt(Mpbba)Cl)2

Cat. No.: B589507
CAS No.: 151306-13-7
M. Wt: 1089.796
InChI Key: AVUFQJVBZWVXNL-UHFFFAOYSA-L
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Description

(Pt(Mpbba)Cl)₂ is a dinuclear platinum(II) complex where "Mpbba" refers to a bis-bidentate bridging ligand, likely a modified phenylbenzimidazole derivative. The compound exhibits a square-planar geometry around each platinum center, with the chloride ligands occupying axial positions. Its synthesis typically involves reacting platinum precursors (e.g., K₂PtCl₄) with the Mpbba ligand under controlled conditions, often employing microwave-assisted heating to enhance reaction efficiency and yield (~70%) . Key properties include:

  • Molecular weight: ~800–850 g/mol (estimated from analogous complexes).
  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water (0.115 mg/ml) .
  • Applications: Potential use in catalysis or materials science due to platinum’s redox activity and ligand versatility.

Properties

CAS No.

151306-13-7

Molecular Formula

C42H32Cl2N2O4Pt2

Molecular Weight

1089.796

IUPAC Name

2-(4-methoxyphenyl)imino-1,2-diphenylethanone;platinum(2+);dichloride

InChI

InChI=1S/2C21H16NO2.2ClH.2Pt/c2*1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17;;;;/h2*2-8,10-15H,1H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

AVUFQJVBZWVXNL-UHFFFAOYSA-L

SMILES

COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2].[Pt+2]

Synonyms

bis(N-(4-methoxyphenyl)-alpha-benzoylbenzylideneamine)di-mu-chlorodiplatinum(II)

Origin of Product

United States

Comparison with Similar Compounds

Palladium Analog: (Pd(Mpbba)Cl)₂

Structural Similarity : Substitution of Pt with Pd retains the dinuclear framework but alters electronic and steric properties.

Property (Pt(Mpbba)Cl)₂ (Pd(Mpbba)Cl)₂ Source
Metal center Pt(II) Pd(II)
Bond length (M-Cl, Å) ~2.30 (Pt-Cl) ~2.28 (Pd-Cl) Estimated
Thermal stability High (decomp. >250°C) Moderate (decomp. ~200°C)
Catalytic activity Oxidative reactions Cross-coupling reactions

Key Differences :

  • Reactivity : Pd complexes exhibit faster ligand substitution kinetics due to lower metal-ligand bond strength compared to Pt .
  • Cost: Pd is more abundant and less expensive than Pt, making (Pd(Mpbba)Cl)₂ more economically viable for large-scale applications .

Nickel Analog: (Ni(Mpbba)Cl)₂

Structural Similarity : Ni(II) adopts a similar square-planar geometry but with distinct magnetic and electronic properties.

Property (Pt(Mpbba)Cl)₂ (Ni(Mpbba)Cl)₂ Source
Metal center Pt(II) Ni(II)
Magnetic moment Diamagnetic Paramagnetic (µ = ~2.8 BM)
Redox activity Pt⁰/Pt²⁺ transitions Limited redox activity
Synthetic yield ~70% (microwave-assisted) ~50% (conventional heating)

Key Differences :

  • Electronic structure : Ni(II) complexes are more Lewis acidic, favoring coordination with stronger field ligands.
  • Applications : Ni analogs are less explored in catalysis but show promise in magnetic materials .

Research Findings and Implications

  • Stability : Pt complexes outperform Pd and Ni analogs in high-temperature environments, critical for industrial catalysis .
  • Synthetic efficiency : Microwave synthesis (used for Pt and Pd) improves yields by ~20% compared to conventional methods for Ni .
  • Environmental impact : Pd and Ni compounds may pose lower bioaccumulation risks than Pt-based complexes, aligning with PBT (persistent, bioaccumulative, toxic) chemical guidelines .

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